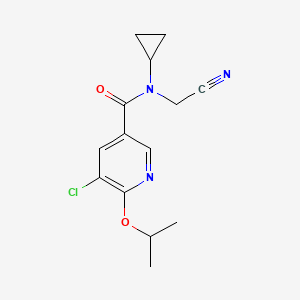
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide is primarily attributed to its selective binding to the A1 adenosine receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play a crucial role in various physiological processes. This compound binds to the A1 adenosine receptor with high affinity and activates the downstream signaling pathways, leading to the modulation of various cellular functions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, which are primarily attributed to its selective binding to the A1 adenosine receptor. This compound can modulate the release of neurotransmitters, such as dopamine, glutamate, and GABA, and exert neuroprotective effects in various neurological disorders. In cardiovascular diseases, this compound can induce vasodilation and reduce blood pressure by acting on the endothelial cells and smooth muscle cells. In cancer, this compound can inhibit the growth of cancer cells and induce apoptosis by activating the pro-apoptotic signaling pathways.
Advantages and Limitations for Lab Experiments
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide has several advantages as a research tool, including its high selectivity and potency, well-characterized pharmacological profile, and availability of various analogs. However, there are also some limitations to its use in lab experiments, such as its low solubility in aqueous solutions, potential toxicity at high concentrations, and limited understanding of its long-term effects.
Future Directions
There are several future directions for the research on 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide, including the development of more potent and selective analogs, the investigation of its long-term effects on various physiological systems, and the exploration of its potential therapeutic applications in other fields, such as metabolic disorders and immune-related diseases. Additionally, the elucidation of the crystal structure of the A1 adenosine receptor bound to this compound can provide valuable insights into the mechanism of action and facilitate the rational design of new drugs targeting this receptor.
Synthesis Methods
The synthesis of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide involves the reaction of 5-chloro-3-cyanomethylpyridine with cyclopropylamine, followed by the reaction with 6-(propan-2-yloxy)nicotinic acid. The resulting compound is purified by recrystallization and characterized by various spectroscopic techniques. The yield of this compound is around 40-50%, and the purity is above 98%.
Scientific Research Applications
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular diseases, and cancer. In neuroscience, this compound has been shown to act as a selective A1 adenosine receptor agonist, which can modulate the release of neurotransmitters and exert neuroprotective effects. In cardiovascular diseases, this compound has been shown to exhibit vasodilatory effects and reduce blood pressure. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9(2)20-13-12(15)7-10(8-17-13)14(19)18(6-5-16)11-3-4-11/h7-9,11H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAXFWKDBUISKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C(=O)N(CC#N)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

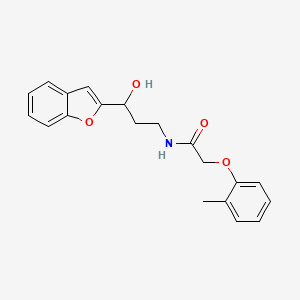
![tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B2442666.png)
![[5-(Trifluoromethyl)-2-furyl]methanol](/img/structure/B2442667.png)
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2442668.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2442669.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B2442671.png)
![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2442673.png)
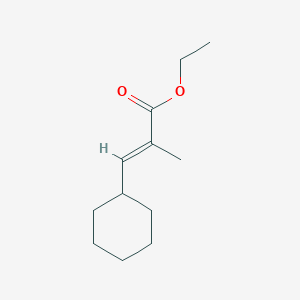
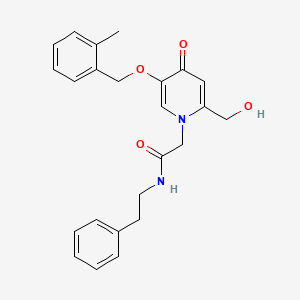
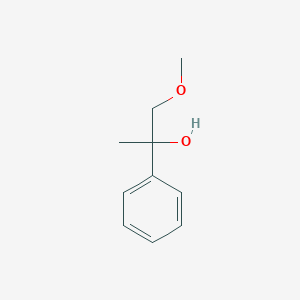
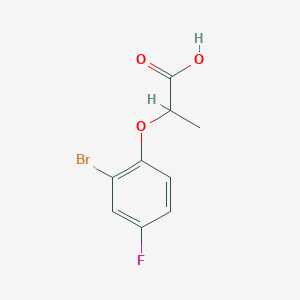
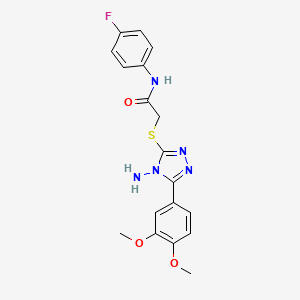
![4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride](/img/structure/B2442682.png)
